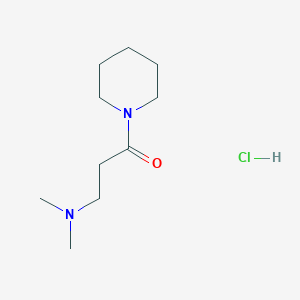

3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of dimethylamine , an organic compound with the formula (CH3)2NH . It’s a secondary amine and is a colorless, flammable gas with an ammonia-like odor .

Synthesis Analysis

While the exact synthesis process for “3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride” is not available, a similar compound, Dimethylaminopropylamine (DMAPA) , is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .

Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Aplicaciones Científicas De Investigación

Spectroscopic Properties and Synthesis

The compound has been involved in the synthesis of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing cycloalkane or piperidine fragments. These compounds exhibit significant changes in their spectroscopic properties due to structural variations, such as the replacement of the C=O group with the C=C(CN)₂ group leading to a bathochromic shift in absorption spectra. This study suggests a sensitivity of the spectroscopic properties to the compound's structure, indicating potential applications in materials science or analytical chemistry (Krasnaya et al., 2009).

Cytotoxic Activity

A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized by the condensation involving 3-(dimethylamino) phenol, demonstrated significant cytotoxic activities against various human tumor cell lines. This suggests the compound's potential utility in the development of new chemotherapeutic agents (Vosooghi et al., 2010).

Electrochemical Detection of DNA Interaction

The interaction of Mannich base derivatives, including those with structures similar to "3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride", with fish sperm double-stranded DNA (fs-dsDNA) was investigated using differential pulse voltammetry. This research highlights the potential of such compounds in the study of DNA interactions, which is crucial for understanding genetic material's chemical and biological behavior (Istanbullu et al., 2017).

Pharmacological Research Tool

The discovery of a nonpeptidic agonist of the urotensin-II receptor, structurally related to "this compound", highlights the compound's relevance in pharmacological research. Such compounds can serve as valuable tools for studying receptor functions and as leads in drug development (Croston et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, 3-Dimethylaminopropiophenone hydrochloride, indicates that it is toxic if swallowed and may cause skin and eye irritation . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-(dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-11(2)9-6-10(13)12-7-4-3-5-8-12;/h3-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHBFLKBZRJYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N1CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide](/img/structure/B2863451.png)